Cas no 1019104-07-4 (3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)
![3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine structure](https://ja.kuujia.com/scimg/cas/1019104-07-4x500.png)
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- 3-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
- Pyridazine, 3-[4-[[5-(1,1-dimethylethyl)-2-methoxyphenyl]sulfonyl]-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)-
- AKOS024638757
- 1019104-07-4
- 3-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- F2319-0092
- SR-01000911985-1
- SR-01000911985
-
- インチ: 1S/C23H30N6O3S/c1-17-10-11-29(26-17)22-9-8-21(24-25-22)27-12-14-28(15-13-27)33(30,31)20-16-18(23(2,3)4)6-7-19(20)32-5/h6-11,16H,12-15H2,1-5H3
- InChIKey: CVUBWMHKJTYGQN-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCN(S(C3=CC(C(C)(C)C)=CC=C3OC)(=O)=O)CC2)=NN=C(N2C=CC(C)=N2)C=C1
計算された属性
- せいみつぶんしりょう: 470.21001001g/mol
- どういたいしつりょう: 470.21001001g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 746
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 688.6±65.0 °C(Predicted)
- 酸性度係数(pKa): 4.28±0.10(Predicted)
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2319-0092-20mg |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
1019104-07-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2319-0092-2mg |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
1019104-07-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2319-0092-3mg |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
1019104-07-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2319-0092-30mg |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
1019104-07-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2319-0092-75mg |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
1019104-07-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2319-0092-10mg |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
1019104-07-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2319-0092-25mg |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
1019104-07-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2319-0092-100mg |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
1019104-07-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2319-0092-20μmol |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
1019104-07-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2319-0092-10μmol |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
1019104-07-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazineに関する追加情報
3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine: A Comprehensive Overview
The compound 3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, with CAS No. 1019104-07-4, represents a sophisticated heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This molecule combines several functional groups, including a piperazine ring, a pyridazine moiety, and a benzenesulfonyl group, making it a versatile structure for further exploration in research and development.
The synthesis of this compound involves a multi-step process, leveraging advanced organic chemistry techniques such as Suzuki coupling and nucleophilic aromatic substitution. Recent studies have highlighted the importance of optimizing reaction conditions to enhance yield and purity, particularly in the formation of the piperazine intermediate. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times, which has proven effective in constructing similar heterocyclic frameworks.
One of the most promising applications of this compound lies in its potential as a drug delivery agent. The presence of the tert-butyl group and the methoxy substituent on the benzenesulfonyl ring contributes to its lipophilicity, which is critical for drug absorption and bioavailability. Recent in vitro studies have demonstrated that this compound exhibits selective binding to certain biological targets, suggesting its potential as a scaffold for developing novel therapeutic agents.
In addition to its pharmaceutical applications, this compound has shown promise in catalytic reactions. The pyridazine ring, with its electron-deficient nature, acts as an effective catalyst in certain organic transformations, such as the oxidation of alcohols to ketones. Recent advancements in asymmetric catalysis have further expanded its utility, enabling the synthesis of enantioselective products with high efficiency.
The structural complexity of this compound also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has been explored in recent studies, highlighting its potential as a precursor for metal-organic frameworks (MOFs) and other advanced materials. These frameworks are being investigated for their applications in gas storage, sensing, and catalysis.
From an environmental perspective, researchers have focused on the biodegradability and eco-friendliness of this compound. Preliminary studies indicate that under specific conditions, it can undergo enzymatic degradation, reducing its environmental footprint. This property is particularly valuable in industries where green chemistry principles are prioritized.
In conclusion, the compound 3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS No. 1019104-07-) stands out as a multifaceted molecule with diverse applications across chemistry and pharmacology. Its unique structure and functional groups provide a foundation for innovative research and development efforts, ensuring its continued relevance in scientific advancements.
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